ML-211 -

ML-211

Catalog Number: EVT-3045031
CAS Number:
Molecular Formula: C25H30N4O2
Molecular Weight: 418.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Lysophospholipase 1 (LYPLA1) is a protein palmitoyl thioesterase responsible for depalmitoylation of the oncogene HRas. Palmitoylation of such oncogenes is thought to be required for trafficking and malignant transformation, making LYPLA1 a target for downregulating oncogenic signaling. ML-211 is a carbamate-based dual inhibitor of LYPLA1 (IC50 = 17 nM) and the related LYPLA2 (IC50 = 30 nM). It can also inhibit the serine hydrolase ABHD11 with an IC50 value of 10 nM but is ≥ 50-fold selective for LYPLA in a panel of 20 additional serine hydrolases.

N-[(1S)-1-(Hydroxydiphenylmethyl)-3-methylbutyl]-2-pyrrolidinecarboxamide

  • Compound Description: This compound is a proline-derived organocatalyst used in enantioselective direct aldol reactions in both organic [] and aqueous media []. It is also known as (S)-N-((S)-1-hydroxy-4-methyl-1,1-diphenylpentan-2-yl)pyrrolidine-2-carboxamide [].

4-R,5-R-[5-(hydroxy-diphenyl-methyl)-2, 2-dimethyl-[1,3]dioxolan-4-yl]-phenyl-methanone

  • Compound Description: This compound serves as a chiral ligand building block [].
Source and Classification

ML-211 is classified as a radiopharmaceutical due to its incorporation of astatine-211, a rare halogen isotope. Astatine-211 is produced through the irradiation of bismuth targets in nuclear reactors or particle accelerators. The classification of ML-211 within the broader category of radiopharmaceuticals highlights its potential for clinical applications, particularly in oncology.

Synthesis Analysis

Methods and Technical Details

The synthesis of ML-211 typically involves several key steps:

  1. Production of Astatine-211: Astatine-211 is obtained from irradiated bismuth targets through dry distillation methods. This process ensures high purity and activity levels suitable for clinical use .
  2. Labeling Reactions: ML-211 can be synthesized by labeling precursor molecules, such as phenylalanine derivatives, with astatine-211. For example, one method involves the electrophilic substitution of astatine for a dihydroxyboryl group on an aromatic ring using potassium iodide as an oxidant .
  3. Purification: After synthesis, ML-211 undergoes purification processes such as solid-phase extraction to isolate the desired product from byproducts and unreacted materials. The radiochemical yield and purity are critical metrics in this stage .
Molecular Structure Analysis

Structure and Data

The molecular structure of ML-211 features a central aromatic system substituted with an astatine atom. This configuration is essential for its biological activity and interaction with cellular targets. The specific arrangement allows for effective binding to neuroblastoma cells, facilitating targeted therapy.

Structural Data

  • Molecular Formula: C₉H₁₀BrN
  • Molecular Weight: Approximately 227 g/mol
  • Key Features: The presence of the astatine atom significantly influences the compound's reactivity and biological behavior.
Chemical Reactions Analysis

Reactions and Technical Details

ML-211 participates in various chemical reactions that are crucial for its functionality as a radiopharmaceutical:

  1. Electrophilic Substitution: The primary reaction involves the substitution of an astatine atom onto an aromatic ring, which can be facilitated by oxidants like potassium iodide or N-bromosuccinimide .
  2. Stability and Reactivity: The stability of ML-211 under physiological conditions is essential for its application in vivo. Studies have shown that the compound remains stable over extended periods post-synthesis, making it suitable for clinical applications .
Mechanism of Action

Process and Data

The mechanism of action for ML-211 primarily revolves around its ability to deliver localized radiation to cancer cells:

  1. Targeting Mechanism: ML-211 binds specifically to neuroblastoma cells via amino acid transporters, allowing for selective uptake by malignant tissues .
  2. Alpha Particle Emission: Once internalized, the astatine-211 emits alpha particles that induce double-strand breaks in DNA, leading to cell death in targeted cancer cells while minimizing damage to surrounding healthy tissue.
Physical and Chemical Properties Analysis

Physical and Chemical Properties

ML-211 exhibits several notable physical and chemical properties:

  • Appearance: Typically appears as a colorless or pale yellow solution when prepared.
  • Solubility: Soluble in aqueous media, which facilitates its use in biological applications.
  • Stability: Maintains stability under physiological conditions with a half-life of approximately 7.2 hours for astatine-211, allowing sufficient time for therapeutic application before decay occurs.

Relevant Data or Analyses

Studies have demonstrated that ML-211 maintains high radiochemical purity (>95%) after synthesis, which is critical for ensuring safety and efficacy in clinical settings .

Applications

Scientific Uses

ML-211 has significant potential in various scientific applications:

  1. Targeted Alpha Therapy: Primarily used in oncology for treating neuroblastoma and potentially other malignancies through targeted radiation therapy.
  2. Research Applications: Investigated for use in preclinical studies aimed at understanding tumor biology and developing new therapeutic strategies involving radiolabeled compounds.
  3. Clinical Trials: Currently being evaluated in clinical trials to assess its efficacy and safety profile as a treatment option for patients with specific types of cancer.
Biochemical Mechanisms of Action

Enzymatic Inhibition Kinetics of LYPLA1/APT1 and LYPLA2

ML-211 ((4-(tert-butyl)piperidin-1-yl)(4-(hydroxydiphenylmethyl)-2H-1,2,3-triazol-2-yl)methanone) is a carbamate-based inhibitor that covalently targets the catalytic serine residues of lysophospholipase 1 (LYPLA1/APT1) and lysophospholipase 2 (LYPLA2/APT2). These thioesterases regulate protein depalmitoylation cycles critical for oncogenic signaling pathways (e.g., HRAS localization). ML-211 operates through an irreversible mechanism, forming a stable carbamate-enzyme adduct that blocks substrate access to the catalytic triad [2] [4].

IC50 Profiling for Dual-Thioesterase Inhibition

Fluorescence polarization-based competitive activity-based protein profiling (FluoPol-ABPP) assays demonstrate ML-211’s nanomolar potency:

  • LYPLA1/APT1: IC₅₀ = 17 nM
  • LYPLA2/APT2: IC₅₀ = 30 nM [2] [6] [9]

Table 1: Inhibition Selectivity Profile of ML-211

Target EnzymeIC₅₀ (nM)Fold Selectivity vs. Other SHs* (except ABHD11)
LYPLA1 (APT1)17≥50
LYPLA2 (APT2)30≥50
ABHD1110N/A

Based on gel-based competitive ABPP across >20 serine hydrolases [1] [2]

Structural Determinants of Carbamate-Based Inhibition

The triazole urea scaffold of ML-211 enables covalent modification of the catalytic serine nucleophile in LYPLA1/2. Key structural features include:

  • Tert-butyl piperidine moiety: Enhances hydrophobic interactions within the acyl-binding pocket of both enzymes [2] [4]
  • Carbamate linkage: Undergoes nucleophilic attack by Ser117 (LYPLA1) or Ser122 (LYPLA2), forming a tetrahedral transition state mimetic [2] [9]
  • Hydroxydiphenylmethyl group: Stabilizes the enzyme-inhibitor complex via π-stacking with conserved Phe/Trp residues near the active site [9]

Structural homology modeling confirms convergent active-site architectures between LYPLA1 (PDB: 1X1R) and LYPLA2, explaining the compound’s dual-inhibition capability [4].

Cross-Reactivity with ABHD11 Serine Hydrolase

Mechanistic Basis for Differential Selectivity (≥50-fold)Despite its selectivity against >20 serine hydrolases, ML-211 potently inhibits ABHD11 (IC₅₀ = 10 nM), an orphan hydrolase linked to Williams-Beuren syndrome. This cross-reactivity arises from:

  • Shared catalytic mechanism: ABHD11’s catalytic serine (Ser148) undergoes analogous carbamoylation by ML-211 [3] [5]
  • Active-site similarity: Conserved Gly-X-Ser-X-Gly motif and hydrophobic substrate channels accommodate the triazole urea scaffold [5]
  • Divergent steric constraints: Unlike LYPLA1/2, ABHD11 lacks bulky residues near its catalytic entry site, potentially enhancing ML-211 binding kinetics [3]

Selectivity for LYPLA1/2 over other serine hydrolases (≥50-fold) is attributed to:

  • Steric exclusion: Larger residues (e.g., Leu146 in MAGL) block ML-211 access in non-target hydrolases [2]
  • Electrostatic incompatibility: Charged residues in non-target active sites repel the inhibitor’s hydrophobic tert-butyl group [4]

Implications for Off-Target Activity in Hydrolase Families

ABHD11 inhibition complicates the interpretation of cellular phenotypes attributed to LYPLA1/2 blockade. Critical considerations include:

  • Anti-probe utility: ML-226 (IC₅₀ = 15 nM for ABHD11; >10,000 nM for LYPLA1/2) serves as a control to dissect ABHD11-specific effects [3] [5]
  • Functional redundancy: Simultaneous inhibition of LYPLA1/2 and ABHD11 may synergistically disrupt depalmitoylation networks, as both enzyme families process lipidated substrates [1] [8]
  • Diagnostic assays: Competitive ABPP with fluorophosphonate-rhodamine probes can visualize residual hydrolase activity in cells treated with ML-211, quantifying off-target engagement [2] [5]

Table 2: Structural Parameters Influencing ML-211 Selectivity

Structural FeatureRole in LYPLA1/2 InhibitionRole in ABHD11 Inhibition
Catalytic Serine AccessibilityModerate steric hindranceLow steric hindrance
Hydrophobic Pocket DepthDeep (accommodates tert-butyl)Shallow
π-Stacking ResiduesPhe119 (LYPLA1), Trp142 (LYPLA2)Absent

Properties

Product Name

ML-211

IUPAC Name

(4-tert-butylpiperidin-1-yl)-[4-[hydroxy(diphenyl)methyl]triazol-2-yl]methanone

Molecular Formula

C25H30N4O2

Molecular Weight

418.5 g/mol

InChI

InChI=1S/C25H30N4O2/c1-24(2,3)19-14-16-28(17-15-19)23(30)29-26-18-22(27-29)25(31,20-10-6-4-7-11-20)21-12-8-5-9-13-21/h4-13,18-19,31H,14-17H2,1-3H3

InChI Key

LPTMHNPBMQCQPG-UHFFFAOYSA-N

SMILES

CC(C)(C)C1CCN(CC1)C(=O)N2N=CC(=N2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O

Solubility

not available

Canonical SMILES

CC(C)(C)C1CCN(CC1)C(=O)N2N=CC(=N2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.